(5-Chloro-2,4-difluorophenyl)boronic acid
Overview
Description
(5-Chloro-2,4-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BClF2O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds . This compound is known for its stability and versatility in various chemical transformations.
Scientific Research Applications
Chemistry: (5-Chloro-2,4-difluorophenyl)boronic acid is extensively used in organic synthesis for constructing complex molecules. It is a key reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable bonds with various functional groups makes it valuable in drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in catalysis and material science is significant due to its stability and reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (5-Chloro-2,4-difluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is generally environmentally benign and has properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound is influenced by environmental factors. The compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
For instance, they can form reversible covalent bonds with diols, a functional group present in many biomolecules .
Cellular Effects
Boronic acids are known to influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Chloro-2,4-difluorophenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . Another method includes the use of 2-bromo-4-chloro-1-fluorobenzene as a starting material, which reacts with triisopropyl borate under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of inert atmospheres and controlled temperatures to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2,4-difluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Comparison: (5-Chloro-2,4-difluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions compared to its analogs. For instance, 2,4-difluorophenylboronic acid lacks the chlorine substituent, which can influence the electronic properties and reactivity of the compound .
Properties
IUPAC Name |
(5-chloro-2,4-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHJPAWXWRHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396160 | |
Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911645-24-4 | |
Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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